molecular formula C12H16O4 B8640087 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid methyl ester

2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid methyl ester

Cat. No. B8640087
M. Wt: 224.25 g/mol
InChI Key: DIXVAQSVTSCKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid methyl ester is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid methyl ester

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C12H16O4/c1-3-16-11(12(14)15-2)8-9-4-6-10(13)7-5-9/h4-7,11,13H,3,8H2,1-2H3

InChI Key

DIXVAQSVTSCKEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from 3-(4-benzyloxy-phenyl)-2-ethoxy-propionic acid methyl ester (example 375, Step 3) via the same procedure used for the preparation of 3-(3-hydroxy-phenyl)-2-methoxy-propionic acid methyl ester (Example 291, Step 4) to produce a yellow oil. MS (ES) for C12H16O4 [M+H]+: 225.2, [M+NH4]+: 242.2, [M+Na]+: 247.2.
Name
3-(4-benzyloxy-phenyl)-2-ethoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-hydroxy-phenyl)-2-methoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of methyl 3-[4-benzyloxyphenyl)-2-ethoxypropanoate (3.7 g, 11.78 mmol; preparation 2) and 10% Pd-C (0.37 g) in ethyl acetate (50 mL) was stirred at 25° C. under 60 psi hydrogen pressure for 24 h. The catalyst was filtered and the solvent was evaporated under reduced pressure. The residue was chromatographed over silica gel using a mixture of ethyl acetate and pet. ether (2:8) as an eluent to afford the title compound (2.2 g, 84%) as an oil.
Name
methyl 3-[4-benzyloxyphenyl)-2-ethoxypropanoate
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.37 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

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